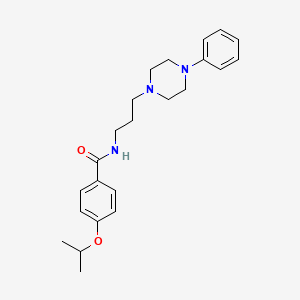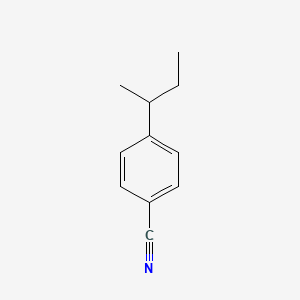
4-(sec-Butyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(sec-Butyl)benzonitrile, also known as 4-tert-Butylbenzonitrile, is a chemical compound with the molecular formula C11H13N . It has a molecular weight of 159.2276 . It can be prepared from 4-tert-butyl-1,2-dihydrobenzene, via dehydrogenation .
Molecular Structure Analysis
The electronic structure of nitriles, including 4-(sec-Butyl)benzonitrile, is very similar to that of an alkyne, with the main difference being the presence of a set of lone pair electrons on the nitrogen . Both the carbon and the nitrogen are sp hybridized, which leaves them both with two p orbitals which overlap to form the two π bond in the triple bond .Physical And Chemical Properties Analysis
The pure form of Benzonitrile, a related compound, is a colorless liquid that emits a faint, almond-like odor . At room temperature, it exhibits a boiling point of 191°C and a melting point of -13°C . It is slightly soluble in water, but can dissolve readily in organic solvents such as ethanol, ether, and chloroform .Aplicaciones Científicas De Investigación
Electrolyte Additives for Batteries : A derivative of benzonitrile, specifically 4-(Trifluoromethyl)-benzonitrile, has been utilized as a novel electrolyte additive for high voltage lithium-ion batteries, improving cyclic stability and capacity retention significantly Huang et al., 2014.
Corrosion Inhibition : Benzonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic mediums. The study found that these compounds are excellent corrosion inhibitors, with some showing superior performance to others Chaouiki et al., 2018.
Molecular Dynamics : Research on 4-(Dimethyl-amino)benzonitrile, a molecule showing dual fluorescence, explored its intramolecular charge-transfer state. This study provides insights into the molecular structure and dynamics of such compounds Köhn & Hättig, 2004.
Synthesis of Benzonitriles : A study on N-Heterocyclic Carbene-Catalyzed Convenient Benzonitrile Assembly discussed the synthesis of benzonitriles, emphasizing their wide presence in natural products, pharmaceuticals, and agrochemicals Jia & Wang, 2016.
Fungal Degradation of Nitriles : Another research area is the fungal degradation of aromatic nitriles, specifically by Fusarium solani. This study provided insights into the enzymology of C-N cleavage, a critical process in biodegradation Harper, 1977.
Transfer Hydrogenation in Organic Chemistry : A study explored Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles using various hydrogen sources, demonstrating the application of benzonitriles in organic synthesis Garduño & García, 2017.
Photoinduced Charge-Transfer Compounds : The multimode charge-transfer dynamics of 4-(dimethylamino)benzonitrile were probed using ultraviolet femtosecond stimulated Raman spectroscopy, contributing to the understanding of photoinduced charge-transfer processes Rhinehart et al., 2012.
Mecanismo De Acción
The mechanism of action for the synthesis of 4-(sec-Butyl)benzonitrile involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . This process involves protonation, nucleophilic attack by water, proton transfer, resonance, deprotonation, and further hydrolysis of the amide .
Safety and Hazards
4-(sec-Butyl)benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool .
Propiedades
IUPAC Name |
4-butan-2-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHSGKOBFASORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(sec-Butyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-carboxamide](/img/structure/B2466919.png)
![4-methyl-1-pentyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2466921.png)
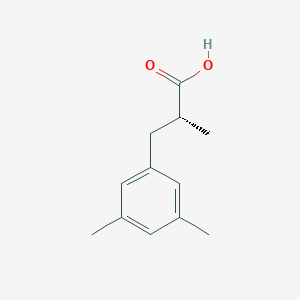
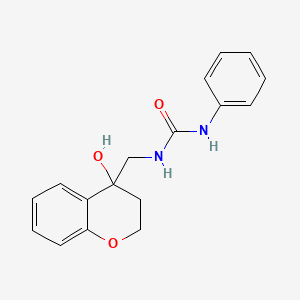

![ethyl 3-methyl-1-(4-methylphenyl)-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2466927.png)
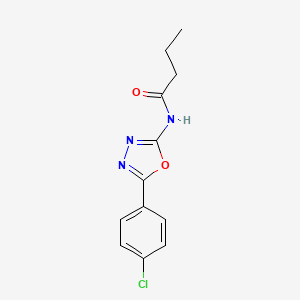
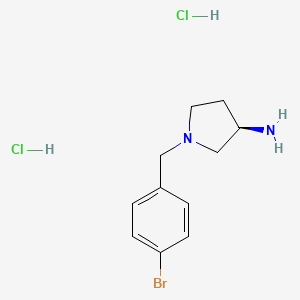

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2466935.png)

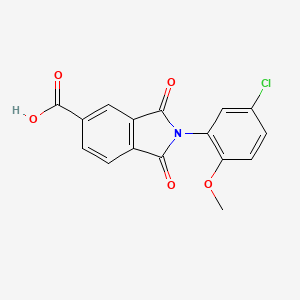
![1-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2466941.png)
